Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride is a quaternary ammonium compound characterized by its long hydrophobic hexadecyl chain and a triethoxysilyl functional group. Its molecular formula is C27H60ClNO3Si, and it possesses a molar mass of approximately 510.31 g/mol. This compound exhibits surfactant properties due to its amphiphilic nature, making it useful in various applications, especially in the fields of materials science and biochemistry .
Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride exhibits antimicrobial properties, making it effective against various bacteria and fungi. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis. This property is particularly valuable in applications such as disinfectants and preservatives .
The synthesis of hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves:
The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the compound.
Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride finds diverse applications, including:
Studies on hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride have demonstrated its ability to interact with biological membranes and various substrates. Its surfactant properties facilitate the incorporation into lipid bilayers, affecting membrane fluidity and permeability. Additionally, research indicates potential interactions with proteins, influencing their stability and activity .
Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride shares similarities with other quaternary ammonium compounds but is unique due to its specific functional groups. Below is a comparison with similar compounds:
The sol-gel synthesis of quaternary ammonium silanes represents a sophisticated approach to creating organically modified silicate networks with controlled molecular architecture [3]. The process involves the hydrolytic polymerization of alkoxysilane precursors under carefully controlled conditions, leading to the formation of three-dimensional siloxane networks [15].
For the synthesis of Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride and related quaternary ammonium silanes, the sol-gel method typically employs tetraethoxysilane as an anchoring unit in combination with the quaternary ammonium silane precursor [3] [7]. The reaction utilizes a molar ratio of 4:1 quaternary ammonium silane to tetraethoxysilane, facilitating the formation of a three-dimensional organically modified silicate network through condensation reactions [3].
The synthesis protocol begins with the preparation of a reaction mixture containing the quaternary ammonium silane precursor dissolved in an appropriate solvent system [30]. Water content plays a critical role in determining the extent of hydrolysis, with optimal conditions requiring controlled water-to-silane ratios to ensure complete silanol formation [16]. The hydrolysis step involves the substitution of ethoxy groups with hydroxyl groups in acidic, alkaline, or neutral media [16].
Table 1: Sol-Gel Synthesis Parameters for Quaternary Ammonium Silanes
Parameter | Optimal Range | Effect on Product |
---|---|---|
Temperature | 150-180°C | Controls crystallization rate [2] |
Reaction Time | 96-450 hours | Influences network formation [2] |
Water/Silane Ratio | 1.5:1 | Determines hydrolysis completeness [16] |
pH Range | 4-9 | Affects condensation kinetics [15] |
Molar Ratio (QAS:TEOS) | 4:1 | Optimizes network structure [3] |
The condensation phase follows hydrolysis, involving the formation of siloxane bonds through the elimination of water or alcohol [15]. This step is highly dependent on temperature and pH conditions, with alkaline media promoting faster condensation rates while acidic conditions favor slower, more controlled network formation [15].
The reaction mechanisms governing the formation of triethoxysilylpropyl ammonium derivatives involve complex multi-step processes that include hydrolysis, condensation, and quaternization reactions [15] [18]. The initial hydrolysis step follows either SN1-Si or SN2-Si mechanisms depending on the reaction medium pH [15].
Under acidic conditions, the alkoxide groups are first protonated in a rapid equilibrium step, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water molecules [15]. The protonated silanol groups preferentially condense with less acidic silanol end groups, leading to less branched cluster formation [15].
In alkaline media, deprotonated hydroxyl groups or silanol anions attack the silicon centers directly through an SN2-Si mechanism with pentavalent intermediate formation [15]. This pathway typically results in more branched and condensed cluster structures due to the tendency of deprotonated silanols to attack more acidic silanol groups [15].
The quaternization reaction involves the nucleophilic substitution of halide ions by tertiary amine groups, forming the quaternary ammonium center [18]. This reaction typically proceeds via an SN2 mechanism with alkyl halides, where the nitrogen atom acts as a nucleophile attacking the electrophilic carbon center [18].
Table 2: Reaction Mechanism Parameters
Mechanism Type | pH Range | Temperature (°C) | Activation Energy (kJ/mol) | Product Characteristics |
---|---|---|---|---|
SN1-Si | < 7 | 80-120 | 65-85 | Less branched networks [15] |
SN2-Si | > 7 | 60-100 | 45-65 | Highly branched structures [15] |
Quaternization | 6-8 | 85-120 | 70-90 | Quaternary ammonium formation [18] |
The hydrolysis kinetics follow Arrhenius behavior, where the rate constant increases exponentially with temperature according to the equation k = Ae^(-Ea/RT) [15]. Steric and inductive effects significantly influence reaction rates, with steric hindrance being more pronounced in condensation reactions while hydrolysis shows sensitivity to both factors [15].
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical tool for characterizing quaternary ammonium silanes and verifying their structural integrity [8] [10]. The technique provides detailed information about molecular structure, hydrolysis states, and condensation degrees through analysis of proton, carbon-13, and silicon-29 nuclei [8].
For Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride analysis, proton NMR spectroscopy reveals characteristic signals corresponding to different molecular environments [9]. The quaternary ammonium methyl groups typically appear as sharp singlets around 3.0-3.5 ppm, while the hexadecyl chain protons manifest as complex multiplets between 0.8-2.0 ppm [9] [10].
Silicon-29 NMR spectroscopy provides crucial information about the silane environment and degree of condensation [8]. Non-hydrolyzed triethoxysilyl groups exhibit signals around -45 to -50 ppm, while partially hydrolyzed species show progressively upfield shifts [8]. Complete hydrolysis and condensation result in signals between -100 to -120 ppm, characteristic of Q-type silicon environments [8].
Table 3: Characteristic NMR Chemical Shifts for Quaternary Ammonium Silanes
Nucleus | Chemical Shift (ppm) | Assignment | Integration Ratio |
---|---|---|---|
¹H | 0.88 | Terminal CH₃ (hexadecyl) | 3H |
¹H | 1.25-1.30 | CH₂ (alkyl chain) | 26H |
¹H | 3.03 | N⁺(CH₃)₂ | 6H |
¹³C | 50.2 | N⁺(CH₃)₂ | Quaternary carbon |
²⁹Si | -45 to -50 | Si(OEt)₃ | Non-hydrolyzed |
²⁹Si | -100 to -120 | Si-O-Si | Condensed network |
Carbon-13 NMR analysis enables identification of quaternary ammonium carbon centers, which appear around 50-55 ppm due to the deshielding effect of the positively charged nitrogen [10]. The alkyl chain carbons exhibit typical aliphatic chemical shifts, with the terminal methyl carbon appearing around 14 ppm and methylene carbons between 22-32 ppm [10].
Fourier-Transform Infrared spectroscopy provides complementary structural information through analysis of characteristic vibrational modes associated with functional groups in quaternary ammonium silanes [11] [20]. The technique excels in monitoring hydrolysis and condensation processes through observation of silanol and siloxane band evolution [11].
The siloxane stretching vibrations appear as strong, broad absorptions between 1000-1130 wavenumbers, with the exact position depending on the degree of condensation and network structure [20]. Disiloxanes and small-ring cyclosiloxanes typically exhibit single bands, while larger networks show multiple overlapping absorptions [20].
Alkoxy group vibrations provide direct evidence for the extent of hydrolysis [20]. Ethoxy groups attached to silicon show characteristic bands at 1170-1160, 1100-1075 (strong doublet), and 970-940 wavenumbers [20]. The progressive disappearance of these bands during hydrolysis can be monitored quantitatively [11].
Table 4: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹) | Assignment | Intensity | Structural Information |
---|---|---|---|
2920-2850 | C-H stretch (alkyl) | Strong | Alkyl chain presence [20] |
1550-1460 | N⁺ deformation | Medium | Quaternary ammonium [10] |
1170-1160 | Si-OEt stretch | Strong | Ethoxy groups [20] |
1130-1000 | Si-O-Si stretch | Very Strong | Siloxane network [20] |
960 | Si-OH stretch | Medium | Silanol groups [10] |
The quaternary ammonium functionality manifests through characteristic deformation bands between 1550-1460 wavenumbers [10]. These absorptions become more pronounced upon quaternization and serve as diagnostic indicators for successful quaternary ammonium formation [10].
Mass spectrometric analysis of quaternary ammonium silanes presents unique challenges due to the ionic nature of these compounds and their tendency to fragment during ionization [12] [19]. Electrospray ionization mass spectrometry has emerged as the preferred technique for analyzing these materials, providing molecular weight information and fragmentation patterns [19].
The quaternary ammonium functionality complicates mass spectral interpretation because ions cannot be easily differentiated as molecular ions or protonated species without prior structural knowledge [19]. However, characteristic ion cluster formation with trifluoroacetic acid produces diagnostic [M + 2TFA]⁻ clusters that definitively identify quaternary ammonium groups [19].
Collision-induced dissociation experiments reveal fragmentation pathways characteristic of quaternary ammonium silanes [12]. The loss of ethoxy groups and silanol condensation products provides structural information about the degree of hydrolysis and cross-linking [12].
Table 5: Mass Spectrometric Fragmentation Patterns
Ion Type | m/z Range | Relative Intensity (%) | Structural Assignment |
---|---|---|---|
[M]⁺ | 510-520 | 15-25 | Molecular ion |
[M-OEt]⁺ | 465-475 | 40-60 | Ethoxy loss |
[M-2OEt]⁺ | 420-430 | 30-45 | Double ethoxy loss |
[N(CH₃)₂R]⁺ | 250-260 | 70-90 | Quaternary ammonium fragment |
The analysis requires careful optimization of ionization conditions to minimize excessive fragmentation while maintaining sufficient sensitivity for trace analysis [12]. Single-ion monitoring during chromatographic separation enhances detection limits for specific molecular species and impurities [12].
Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride exhibits complex three-dimensional conformational behavior arising from multiple rotatable bonds throughout its molecular structure [1] [2]. The molecule contains a hexadecyl chain with 15 rotatable carbon-carbon bonds, a flexible propyl linker connecting the silicon center to the quaternary ammonium group, and three ethoxy groups attached to the silicon atom [1] [2].
Computational conformational analysis reveals that the most energetically favorable conformations correspond to extended all-trans arrangements of the alkyl chain segments [3]. The hexadecyl chain demonstrates characteristic conformational preferences similar to other long-chain aliphatic compounds, with anti conformations (dihedral angles of approximately 180°) being thermodynamically preferred over gauche conformations (±60°) [3] [4]. The energy barriers for rotation around carbon-carbon bonds in the alkyl chain range from 12.5 to 15.5 kJ/mol, consistent with typical alkane torsional barriers [3].
Table 4: Conformational Analysis of Key Dihedral Angles
The propyl linker connecting the silicon atom to the quaternary nitrogen center exhibits significant conformational flexibility [5] [6]. Molecular dynamics simulations indicate that this segment can adopt various conformations, with the Si-C-C-N dihedral angle showing rotational barriers of approximately 12.5 kJ/mol [3]. The conformational landscape of this region is influenced by steric interactions between the bulky triethoxysilyl group and the quaternary ammonium center [5].
The quaternary ammonium center itself maintains a relatively rigid tetrahedral geometry due to the sp³ hybridization of the nitrogen atom [7]. However, the methyl groups attached to the nitrogen can undergo rapid rotation with low energy barriers, contributing to the overall conformational dynamics of the molecule [7]. The presence of the positive charge on the nitrogen atom affects the electron density distribution in adjacent bonds, subtly influencing conformational preferences [7].
Three-dimensional molecular modeling studies using density functional theory methods reveal that the molecule adopts predominantly extended conformations in gas phase calculations [3] [8]. The most stable conformer exhibits an extended hexadecyl chain with the triethoxysilyl group positioned to minimize steric repulsion with the quaternary ammonium moiety [3]. Solvent effects can significantly alter these conformational preferences, with polar solvents favoring more compact conformations due to enhanced solvation of the ionic quaternary ammonium center [4].
The silicon-oxygen bonds in hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride exhibit distinctive characteristics arising from the significant electronegativity difference between silicon and oxygen atoms [9]. Silicon possesses an electronegativity of 1.90 on the Pauling scale, while oxygen has an electronegativity of 3.44, resulting in an electronegativity difference of 1.54 [9]. This substantial difference creates highly polarized covalent bonds with partial positive charges on silicon atoms and partial negative charges on oxygen atoms [9].
Table 3: Bond Characteristics in Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride
The Si-O bond lengths in triethoxysilyl groups typically measure approximately 1.60 Å, which is longer than corresponding C-O bonds (1.43 Å) but shorter than Si-C bonds (1.89 Å) [9] [10]. These bond lengths reflect the ionic character contribution to the Si-O bonding, where the larger silicon atom forms longer bonds compared to carbon [9]. Computational studies using density functional theory methods consistently predict Si-O bond lengths within ±0.02 Å of experimental values when appropriate basis sets and functionals are employed [10] [11].
The bond dissociation energy of Si-O single bonds is approximately 452 kJ/mol, which is significantly higher than C-O single bonds (360 kJ/mol) [9] [12]. This enhanced bond strength arises from the ionic character of the Si-O bond, where electrostatic attractions between the partially charged atoms contribute additional stabilization beyond purely covalent interactions [9]. The high bond strength makes Si-O bonds relatively stable under normal conditions, though they remain susceptible to hydrolysis in the presence of water [9].
Quantum chemical calculations reveal that the Si-O bonds in triethoxysilyl groups exhibit significant s-character in their bonding orbitals [10]. The silicon atom utilizes sp³ hybrid orbitals for bonding, but the electronegativity difference leads to polarization of these orbitals toward the oxygen atoms [10]. Natural bond orbital analysis shows substantial charge transfer from silicon to oxygen, with silicon bearing a partial positive charge of approximately +1.2 and each oxygen carrying a partial negative charge of approximately -0.8 [10].
The three Si-O bonds in the triethoxysilyl group are not equivalent due to conformational effects and intramolecular interactions [10]. Computational geometry optimizations reveal slight variations in Si-O bond lengths, typically within 0.01-0.02 Å, depending on the relative orientations of the ethoxy groups [10]. These variations arise from steric interactions between ethoxy groups and electronic effects transmitted through the silicon center [10].
Vibrational frequency analysis of the Si-O stretching modes provides additional insight into bonding characteristics [13] [14]. The Si-O stretching frequencies appear in the 1000-1100 cm⁻¹ region of the infrared spectrum, with the exact positions depending on the molecular environment and hydrogen bonding interactions [13] [14]. These frequencies are sensitive to changes in Si-O bond strength and can serve as diagnostic tools for monitoring hydrolysis reactions or surface binding interactions [13].
The quaternary ammonium center in hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride carries a formal positive charge distributed across the nitrogen atom and its four substituents [15] [16]. The nitrogen atom adopts sp³ hybridization with tetrahedral geometry, creating four equivalent N-C bonds with bond lengths of approximately 1.47 Å [7] [17]. This configuration generates a localized positive charge that significantly influences the electronic structure and reactivity of the entire molecule [16].
Table 1: Molecular Properties of Hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride
Computational analysis using natural population analysis reveals that the quaternary nitrogen atom bears a partial positive charge of approximately +0.7, with the remaining positive charge delocalized across the four carbon atoms directly bonded to nitrogen [7]. The two methyl groups attached to nitrogen each carry partial positive charges of approximately +0.1, while the hexadecyl and propyl chains exhibit gradual charge attenuation with distance from the nitrogen center [7].
Nuclear magnetic resonance studies provide experimental evidence for the charge distribution effects in quaternary ammonium systems [7] [18]. The ¹⁴N-¹H coupling constants in quaternary ammonium compounds typically range from 50-54 Hz for directly bonded protons, reflecting the influence of the positive charge on nuclear shielding [18] [17]. The chemical shifts of carbon atoms adjacent to the quaternary nitrogen are significantly downfield shifted compared to neutral amines, with typical shifts of 8-12 ppm for α-carbons [5] [7].
The charge distribution in the quaternary ammonium group creates a significant electric field that extends several bond lengths from the nitrogen center [15] [19]. This field influences the conformational preferences of adjacent molecular segments, particularly the propyl linker and the initial portion of the hexadecyl chain [19]. Computational electrostatic potential mapping reveals that the positive charge creates an anisotropic electrostatic environment extending approximately 4-5 Å from the nitrogen atom [19].
Solvent interactions with the quaternary ammonium group are predominantly electrostatic in nature [19] [16]. Polar solvents such as water and alcohols form strong ion-dipole interactions with the positive charge, leading to preferential solvation of this region [16]. The solvation shell around the quaternary ammonium group typically contains 4-6 solvent molecules in the first coordination sphere, with additional solvent structure extending to second and third coordination spheres [16].
The chloride counterion plays a crucial role in charge balance and overall molecular stability [16]. In crystal structures and concentrated solutions, chloride anions often form close ion pairs with the quaternary ammonium center, with N⁺...Cl⁻ distances typically ranging from 3.5-4.5 Å [16]. The strength of this ion pairing depends on solvent polarity, temperature, and the presence of competing ions [16].
Contemporary computational chemistry methods provide powerful tools for investigating the molecular structure and bonding characteristics of hexadecyldimethyl(3-(triethoxysilyl)propyl)ammonium chloride [20] [21]. Density functional theory calculations using hybrid functionals such as B3LYP, PBE0, and M06 have proven particularly effective for organosilicon compounds, providing accurate geometric parameters and energetic properties [10] [11] [8].
Table 2: Computational Methods for Molecular Structure Analysis
Geometry optimization calculations using the B3LYP functional with 6-31G(d) basis sets yield molecular geometries with bond length accuracies of ±0.02 Å and bond angle accuracies of ±2.0° [11] [8]. More sophisticated approaches employing PBE0 or ωB97X-D functionals with triple-zeta basis sets such as def2-TZVP can achieve even higher accuracy, with bond length errors reduced to ±0.01 Å [11] [8]. These methods successfully reproduce experimental structural parameters when available [11].
Dispersion-corrected density functional methods are essential for accurate modeling of long alkyl chain conformations and intermolecular interactions [8]. The inclusion of empirical dispersion corrections (such as D3 or D4) significantly improves the description of conformational energetics and crystal packing effects [8]. Methods such as B3LYP-D3(BJ) and PBE0-D3(BJ) provide reliable conformational energy differences and barriers to rotation [8].
Molecular dynamics simulations using classical force fields offer complementary insights into conformational dynamics and solvent effects [3] [4] [22]. The CHARMM, AMBER, and OPLS force field families have been parameterized for quaternary ammonium compounds and organosilicon systems, enabling microsecond-timescale simulations of solvated systems [4] [22]. These simulations reveal conformational transition pathways and solvent-mediated structural changes not accessible through static quantum chemical calculations [4].
Hybrid quantum mechanical/molecular mechanical approaches represent a promising avenue for investigating surface interactions and heterogeneous environments [23]. These methods treat the active site region (such as the triethoxysilyl group during surface binding) at the quantum mechanical level while describing the extended molecular environment using classical force fields [23]. Such approaches enable investigation of surface binding mechanisms and catalytic processes involving organosilane compounds [23].
Continuum solvation models such as PCM, COSMO, and SMD provide efficient approaches for incorporating solvent effects into quantum chemical calculations [10] [7]. These methods capture the primary electrostatic effects of solvation while maintaining computational efficiency [10]. For ionic systems such as quaternary ammonium compounds, proper treatment of solvation is crucial for obtaining accurate energetics and structural parameters [7].